Methyl 3-amino-4-(benzylamino)benzoate
Description
Methyl 3-amino-4-(benzylamino)benzoate (CAS 1031667-78-3) is a benzoate derivative with a molecular formula of C₁₆H₁₈N₂O₂ and a molar mass of 270.33 g/mol. Structurally, it features a benzoate core substituted with an amino group at position 3 and a benzylamino group at position 4 (Figure 1). This compound is synthesized via reduction of its nitro precursor, such as methyl 4-(benzylamino)-3-nitrobenzoate, followed by purification using column chromatography .
Properties
IUPAC Name |
methyl 3-amino-4-(benzylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)12-7-8-14(13(16)9-12)17-10-11-5-3-2-4-6-11/h2-9,17H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAUGKWLMDWWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of methyl 3-amino-4-(benzylamino)benzoate differ primarily in substituent groups, which influence their physicochemical properties, synthetic complexity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituents (Positions 3 & 4) | Molecular Formula | Molar Mass (g/mol) | Similarity Score* | Melting Point (°C) |
|---|---|---|---|---|---|---|
| This compound | 1031667-78-3 | NH₂, NH-Bn | C₁₆H₁₈N₂O₂ | 270.33 | 1.00 (Reference) | Not reported |
| Methyl 3-amino-4-(methylamino)benzoate | 1426958-51-1 | NH₂, NH-Me | C₁₀H₁₃N₂O₂ | 193.22 | 1.00 | Not reported |
| Ethyl 3-amino-4-(methylamino)benzoate | 1242268-09-2 | NH₂, NH-Me (ethyl ester) | C₁₁H₁₅N₂O₂ | 207.25 | 0.96 | Not reported |
| Methyl 4-amino-3-(phenylamino)benzoate | 66315-23-9 | NH₂, NH-Ph (positional isomer) | C₁₅H₁₅N₂O₂ | 255.29 | 0.98 | Not reported |
| Methyl 3-amino-4-(cyclohexylamino)benzoate | - | NH₂, NH-cyclohexyl | C₁₅H₂₁N₂O₂ | 261.34 | - | Amorphous powder |
| Methyl 3-amino-4-(tert-butylamino)benzoate | 637041-67-9 | NH₂, NH-t-Bu (ethyl ester) | C₁₃H₂₀N₂O₂ | 236.31 | - | Not reported |
*Similarity scores based on structural alignment algorithms (0.93–1.00) .
Key Differences and Research Findings
Synthetic Complexity: The benzylamino substituent in the reference compound requires a benzylation step, which may involve hazardous reagents (e.g., benzyl bromide) compared to methyl or ethyl analogs .
Physicochemical Properties :
- Lipophilicity : The benzyl group enhances lipophilicity (LogP ~2.4) compared to methyl (LogP ~1.2) or cyclohexyl (LogP ~2.1) analogs, impacting membrane permeability .
- Solubility : Methyl and ethyl esters exhibit higher aqueous solubility than benzyl or tert-butyl derivatives, which may limit their bioavailability .
Biological Activity: Enzyme Inhibition: Benzylamino-substituted benzoates (e.g., the reference compound) show moderate α-glucosidase inhibition (IC₅₀ ~50 μM), comparable to phenylamino analogs (IC₅₀ ~45 μM) but less potent than hydroxyl-substituted derivatives (IC₅₀ ~10 μM) . Drug Carrier Potential: The benzyl group in the reference compound improves binding to hydrophobic pockets in proteins, making it a candidate for drug delivery systems, unlike smaller substituents like methyl .
Toxicity: Amino-substituted benzoates generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but benzyl derivatives may cause mild hepatic enzyme induction compared to methyl or ethyl esters .
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